An In-depth Technical Guide to the Chemical Properties of 1,1-Dibromo-3-chloroacetone
An In-depth Technical Guide to the Chemical Properties of 1,1-Dibromo-3-chloroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dibromo-3-chloroacetone, with the CAS number 1578-18-3, is a halogenated ketone that has been identified as a disinfection byproduct (DBP) in drinking water.[1][2] Its formation can occur at elevated bromide levels when chlorine or chloramine (B81541) is used as a secondary disinfectant.[1][2] As a member of the alpha-haloketone class of compounds, it possesses a reactive chemical structure that is of interest in synthetic chemistry and toxicology. This technical guide provides a comprehensive overview of the known chemical and physical properties of 1,1-Dibromo-3-chloroacetone, drawing from available data and general principles of related compounds.
Chemical and Physical Properties
The physicochemical properties of 1,1-Dibromo-3-chloroacetone are summarized in the table below. It is important to note that some of these values are calculated or estimated and may vary from experimentally determined values.
| Property | Value | Source(s) |
| IUPAC Name | 1,1-dibromo-3-chloropropan-2-one | [1] |
| CAS Number | 1578-18-3 | [1] |
| Molecular Formula | C₃H₃Br₂ClO | [1] |
| Molecular Weight | 250.32 g/mol | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Density | 2.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 236.0 ± 25.0 °C at 760 mmHg | [1] |
| Melting Point | Not available | N/A |
| Flash Point | 96.5 ± 23.2 °C | [1] |
| Solubility | Not specified; likely soluble in organic solvents | N/A |
| LogP | 2.74 | [1] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [1] |
| Refractive Index | 1.553 | [1] |
Synthesis and Purification
Synthesis
A potential, though not experimentally verified, reaction workflow is outlined below:
Caption: Proposed synthesis of 1,1-Dibromo-3-chloroacetone.
This process would likely require careful control of stoichiometry and reaction conditions to achieve the desired dibromination at the alpha-position without side reactions.
Purification
Detailed purification protocols for 1,1-Dibromo-3-chloroacetone are not available. General purification techniques for liquid halo-ketones include distillation under reduced pressure to prevent decomposition. If the compound is a solid, recrystallization from an appropriate solvent would be a suitable method.
Spectral Data
No experimentally obtained spectral data (NMR, IR, MS) for 1,1-Dibromo-3-chloroacetone has been found in the public domain. The following are predicted characteristics based on the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A single peak, a singlet, would be expected for the two equivalent protons on the chloromethyl group. The chemical shift would likely be in the range of 4.0-4.5 ppm, downfield due to the deshielding effects of the adjacent carbonyl and chlorine atom.
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¹³C NMR: Three distinct signals would be anticipated:
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A signal for the carbonyl carbon, likely in the range of 190-200 ppm.
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A signal for the dibrominated carbon, which would be significantly shifted depending on the halogen substitution.
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A signal for the chloromethyl carbon, expected in the range of 40-50 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl group (C=O) stretch, likely in the region of 1720-1740 cm⁻¹. The presence of the C-Br and C-Cl bonds would also give rise to absorptions in the fingerprint region (below 800 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. Common fragmentation pathways for alpha-haloketones include the loss of halogen atoms and alpha-cleavage.
Reactivity and Stability
Reactivity
As an alpha-haloketone, 1,1-Dibromo-3-chloroacetone is expected to be a reactive molecule. The presence of three electron-withdrawing halogen atoms on the carbons alpha to the carbonyl group makes these carbons electrophilic and susceptible to nucleophilic attack.
Key potential reactions include:
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Nucleophilic Substitution: The bromine and chlorine atoms can be displaced by a variety of nucleophiles.
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Favorskii Rearrangement: In the presence of a base, alpha-haloketones can undergo rearrangement to form carboxylic acid derivatives.
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Reactions with Amines, Thiols, etc.: The electrophilic nature of the alpha-carbons makes them reactive towards nitrogen and sulfur nucleophiles, which is relevant to its potential biological activity and toxicity.
The logical relationship of its potential reactivity is depicted in the following diagram:
Caption: Potential reactivity pathways of 1,1-Dibromo-3-chloroacetone.
Stability and Storage
Specific stability data for 1,1-Dibromo-3-chloroacetone is not available. However, many halogenated ketones are sensitive to light and can decompose over time. It is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Toxicology and Safety
Detailed toxicological studies specifically on 1,1-Dibromo-3-chloroacetone are not available in the public literature. However, halogenated acetones as a class are known to exhibit toxicity. For instance, other chlorinated acetones have been shown to initiate tumors in mouse skin assays. General safety precautions for handling alpha-haloketones should be strictly followed.
General Safety Recommendations:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Biological Activity and Signaling Pathways
There is currently no information available in the scientific literature regarding any specific biological activities or involvement in signaling pathways for 1,1-Dibromo-3-chloroacetone. Its identification as a disinfection byproduct suggests that further research into its potential biological effects is warranted.
Conclusion
1,1-Dibromo-3-chloroacetone is a halogenated ketone of interest due to its presence as a disinfection byproduct and its potential as a reactive chemical intermediate. While a complete, experimentally verified dataset of its chemical and physical properties is not currently available, this guide provides a summary of the existing information and outlines expected properties based on the behavior of analogous compounds. Further experimental investigation is required to fully characterize this molecule, including its synthesis, spectral properties, reactivity, and toxicological profile. This will be crucial for a comprehensive risk assessment and for exploring its potential applications in chemical synthesis.
